molecular formula C10H10N2O3 B5822339 1-(4-methoxyphenyl)-2,4-imidazolidinedione

1-(4-methoxyphenyl)-2,4-imidazolidinedione

Cat. No. B5822339
M. Wt: 206.20 g/mol
InChI Key: WZYTXYBGGKOKTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-2,4-imidazolidinedione, also known as gabapentin, is a medication that is primarily used to treat seizures and neuropathic pain. It is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA) and works by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.

Mechanism of Action

1-(4-methoxyphenyl)-2,4-imidazolidinedione works by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This reduces the release of excitatory neurotransmitters, such as glutamate, and increases the release of inhibitory neurotransmitters, such as GABA. This leads to a decrease in neuronal excitability and a reduction in the transmission of pain signals.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-2,4-imidazolidinedione has been shown to have a range of biochemical and physiological effects. It has been found to increase GABA synthesis and release, reduce glutamate release, and modulate the activity of various neurotransmitter systems. It has also been shown to have anti-inflammatory properties and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

1-(4-methoxyphenyl)-2,4-imidazolidinedione has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied in both animal and human models. It is also relatively safe and has a low risk of adverse effects. However, one limitation of using 1-(4-methoxyphenyl)-2,4-imidazolidinedione in lab experiments is that it can be difficult to administer in vivo due to its poor solubility in water.

Future Directions

There are several future directions for research on 1-(4-methoxyphenyl)-2,4-imidazolidinedione. One area of interest is the potential use of this medication in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the development of more effective formulations of 1-(4-methoxyphenyl)-2,4-imidazolidinedione that can be administered in vivo. Additionally, further research is needed to elucidate the long-term effects of this medication on neuronal function and to identify potential drug interactions.

Synthesis Methods

The synthesis of 1-(4-methoxyphenyl)-2,4-imidazolidinedione involves the reaction of 4-methoxybenzyl cyanide with ethyl chloroformate in the presence of triethylamine to form 4-methoxyphenylacetic acid ethyl ester. This intermediate is then reacted with urea in the presence of acetic anhydride to yield 1-(4-methoxyphenyl)-2,4-imidazolidinedione. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

1-(4-methoxyphenyl)-2,4-imidazolidinedione has been extensively studied for its therapeutic potential in various neurological disorders such as epilepsy, neuropathic pain, and anxiety disorders. It has also been investigated for its role in the treatment of substance use disorders, bipolar disorder, and sleep disorders.

properties

IUPAC Name

1-(4-methoxyphenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-15-8-4-2-7(3-5-8)12-6-9(13)11-10(12)14/h2-5H,6H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYTXYBGGKOKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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